An In-Depth Technical Guide to Imidazo[1,2-a]pyrazin-8-amine: Core Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Imidazo[1,2-a]pyrazin-8-amine: Core Chemical Properties, Structure, and Applications
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The Imidazo[1,2-a]pyrazine core is a nitrogen-rich, bicyclic heterocyclic system that has garnered significant attention from the scientific community. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Its structural similarity to endogenous purines allows it to serve as a versatile framework in drug design. This guide focuses specifically on Imidazo[1,2-a]pyrazin-8-amine, a key derivative that serves as both a crucial synthetic intermediate and a foundational component for potent, biologically active molecules.[2] Researchers in neuroscience and oncology have found this particular scaffold invaluable for developing selective modulators of complex disease targets.[2][3]
Part 1: Core Chemical Structure and Physicochemical Properties
The foundational structure of Imidazo[1,2-a]pyrazin-8-amine consists of a pyrazine ring fused to an imidazole ring, with an amine group substituted at the 8th position. This arrangement confers specific electronic and steric properties that are critical for its biological activity and synthetic versatility.
The IUPAC name for this compound is imidazo[1,2-a]pyrazin-8-amine.[4] Its structure is characterized by the fusion of the imidazole ring across the 1 and 2 positions of the pyrazine ring.
Physicochemical Data Summary
A compilation of the key computed physicochemical properties for Imidazo[1,2-a]pyrazin-8-amine is presented below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Exact Mass | 134.059246208 Da | [4] |
| CAS Number | 117718-88-4 | [4] |
| Topological Polar Surface Area | 56.2 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 0 | [4] |
Part 2: Synthesis and Characterization
The synthesis of substituted Imidazo[1,2-a]pyrazines is a well-trodden path in organic chemistry, with numerous methodologies developed to afford functionalized derivatives. A common and effective strategy for preparing 8-amino substituted analogs involves a multi-step sequence starting from readily available pyrazine precursors.
Rationale Behind the Synthetic Strategy
The chosen synthetic pathway is designed for efficiency and regioselectivity. The initial step involves the condensation of an aminopyrazine with an α-haloketone to construct the core imidazopyrazine bicycle. Subsequent halogenation steps are directed by the inherent electronic nature of the ring system, setting the stage for a selective nucleophilic aromatic substitution (SNAr) to install the crucial amine group at the C8 position. This SNAr reaction is the cornerstone of diversification, allowing for the introduction of various amines to explore structure-activity relationships (SAR).[5]
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general, yet robust, method for the synthesis of 8-substituted Imidazo[1,2-a]pyrazine derivatives, adapted from methodologies described in the literature.[5]
Step 1: Synthesis of 8-chloro-imidazo[1,2-a]pyrazine intermediate
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Condensation: To a solution of 2-amino-3-chloropyrazine in a suitable solvent such as acetonitrile, add an equimolar amount of an α-chloroacetophenone derivative.
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Cyclization: Heat the reaction mixture at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature, and isolate the crude product by filtration or solvent evaporation. Purify the intermediate by column chromatography on silica gel.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
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Reaction Setup: In a sealed vessel, dissolve the 8-chloro-imidazo[1,2-a]pyrazine intermediate in a polar aprotic solvent like acetonitrile.
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Amine Addition: Add the desired primary or secondary amine (e.g., morpholine, 4-fluoropiperidine) and a non-nucleophilic base such as triethylamine or diisopropylethylamine.[5]
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Heating: Heat the mixture to 80°C and maintain until the starting material is consumed, as indicated by TLC.[5]
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Isolation and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The final product, the Imidazo[1,2-a]pyrazin-8-amine derivative, is purified by flash column chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of Imidazo[1,2-a]pyrazin-8-amine derivatives.
Caption: A generalized workflow for the synthesis of 8-amino-imidazo[1,2-a]pyrazine derivatives.
Structural Characterization
The unambiguous identification of the synthesized compounds relies on a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and exact mass of the final compound.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the N-H stretches of the amine group.
Part 3: Applications in Drug Discovery and Development
The Imidazo[1,2-a]pyrazin-8-amine scaffold is a cornerstone in the development of novel therapeutics, primarily in the fields of oncology and neuroscience. Its rigid structure and specific hydrogen bonding capabilities make it an ideal candidate for fitting into the active sites of various protein targets.
Oncology: Inhibition of Protein Tyrosine Kinases
A significant application of this scaffold is in the design of protein kinase inhibitors.[2] Specifically, derivatives of Imidazo[1,2-a]pyrazin-8-amine have been identified as potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[3] Brk/PTK6 is a non-receptor tyrosine kinase implicated in the progression of breast cancer and other solid tumors. The development of low-nanomolar inhibitors with high selectivity has provided valuable tool compounds to probe the function of Brk as a viable oncology target.[3]
Neuroscience: Modulation of AMPA Receptors
In the realm of neuroscience, Imidazo[1,2-a]pyrazin-8-amine derivatives have emerged as highly potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] Specifically, they show selectivity for AMPA receptors that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8).[2][5] This subtype of AMPA receptor is predominantly expressed in the hippocampus, a brain region critical for memory and implicated in epilepsy. Compounds derived from this scaffold have demonstrated sub-nanomolar potency and have shown significant seizure protection in preclinical models, highlighting their potential for treating neurological disorders like epilepsy.[2]
Logical Relationship Diagram: From Scaffold to Application
The diagram below outlines the progression from the core chemical scaffold to its targeted therapeutic applications.
Caption: The Imidazo[1,2-a]pyrazin-8-amine scaffold serves as a versatile starting point for developing targeted therapeutics.
Conclusion
Imidazo[1,2-a]pyrazin-8-amine is a molecule of significant interest and proven utility in modern drug discovery. Its robust synthetic accessibility, coupled with the favorable physicochemical properties of its fused heterocyclic system, provides a reliable platform for medicinal chemists. The demonstrated success in generating potent and selective inhibitors for challenging targets like Brk/PTK6 and TARP γ-8-associated AMPA receptors underscores its importance.[2][3] Future research will undoubtedly continue to leverage this privileged scaffold to explore new biological targets and develop next-generation therapeutics for a range of human diseases.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10261137, Imidazo[1,2-a]pyrazin-8-amine. Retrieved from [Link].
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TSI Journals (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link].
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Royal Society of Chemistry (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link].
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Harris, P. A., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link].
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Ward, S. E., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Retrieved from [Link].
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